4-Penten-2-OL

Beschreibung

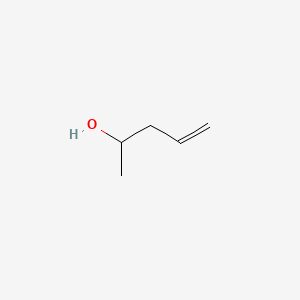

Structure

3D Structure

Eigenschaften

IUPAC Name |

pent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZCYWWNFQUZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862318 | |

| Record name | 4-Penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | 4-Penten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20081 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-31-0 | |

| Record name | 4-Penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PENTEN-2-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Penten-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Penten-2-ol: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Penten-2-ol, also known as allyl methyl carbinol, is a secondary alcohol and an important organic building block in chemical synthesis.[1][2] Its bifunctional nature, containing both a hydroxyl group and a terminal alkene, allows for a variety of chemical transformations, making it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and flavor and fragrance compounds. This guide provides a comprehensive overview of the structure, chemical properties, and key experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.[3]

-

IUPAC Name: pent-4-en-2-ol[1]

-

Chemical Formula: C₅H₁₀O[1]

-

Canonical SMILES: CC(CC=C)O[1]

-

InChI: InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3[1]

-

CAS Number: 625-31-0[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 86.13 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 115-116 °C (at 760 mmHg) | [2] |

| Density | 0.837 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.424 | [2] |

| Solubility | Information not readily available in cited sources. | |

| Flash Point | 30 °C (86 °F) - closed cup | [4] |

| Spectral Data (¹H NMR) | δ 1.19 (d, J=6.0 Hz, 3H), 1.97 (br s, 1H), 2.14-2.26 (m, 2H), 3.83-3.84 (m, 1H), 5.10-5.14 (m, 2H), 5.76-5.87 (m, 1H) | [3] |

| Spectral Data (¹³C NMR) | δ 22.7, 43.7, 66.8, 117.9, 134.8 | [3] |

| Spectral Data (IR, cm⁻¹) | 3409, 3078, 2975, 2931, 1643, 1457, 1373, 1125, 995, 914 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative chemical transformation.

Synthesis of (R)-(-)-4-Penten-2-ol via Asymmetric Allylboration

This protocol describes the synthesis of the (R)-enantiomer of this compound using a chiral allylborane reagent, which allows for high stereoselectivity.[3]

Materials:

-

(-)-Ipc₂B(allyl)borane (150 mmol)

-

Acetaldehyde (B116499) (6 g, 136.4 mmol)

-

Dry diethyl ether (Et₂O) (220 mL)

-

3 M Sodium hydroxide (B78521) (NaOH) solution (111 mL)

-

30% Hydrogen peroxide (H₂O₂) (45 mL)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of (-)-Ipc₂B(allyl)borane (150 mmol) in dry Et₂O (200 mL) at -78 °C, a solution of acetaldehyde (6 g, 136.4 mmol) in dry Et₂O (20 mL) is added.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

After 1 hour, 3 M NaOH (111 mL) and 30% H₂O₂ (45 mL) are added to the reaction mixture.

-

The contents are then stirred at 25 °C for an additional 2 hours.

-

Upon completion of the reaction (monitored by TLC), the organic layer is separated.

-

The aqueous layer is extracted with Et₂O.

-

The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the residue is distilled (bp 115 °C) to yield (R)-(-)-4-penten-2-ol as a colorless liquid.

Expected Yield: 77%[3]

Esterification of this compound with Acetic Anhydride (B1165640)

This protocol is a general procedure for the esterification of a secondary alcohol, which can be adapted for this compound to form 4-penten-2-yl acetate.

Materials:

-

This compound

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄) (catalyst)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask, combine this compound and a molar excess of acetic anhydride.

-

Carefully add a few drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add 5% aqueous sodium bicarbonate solution to neutralize the excess acid and unreacted acetic anhydride until the cessation of gas evolution.

-

Transfer the mixture to a separatory funnel and extract the ester with diethyl ether.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude ester can be purified by distillation.

Mandatory Visualizations

The following diagrams illustrate key chemical pathways involving this compound.

Caption: Synthesis of this compound via Grignard Reaction.

Caption: Oxidation of this compound to 4-Penten-2-one.

References

An In-Depth Technical Guide to Pent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pent-4-en-2-ol (IUPAC name), a versatile chiral building block in organic synthesis. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis, purification, and analysis, as well as its applications in the synthesis of biologically active molecules.

Chemical Identity and Synonyms

The compound with the formula C₅H₁₀O, commonly referred to as 4-penten-2-ol, is systematically named pent-4-en-2-ol according to IUPAC nomenclature.[1][2][3][4] It is a secondary allylic alcohol that exists as a racemic mixture or as individual enantiomers.

Synonyms: [1]

-

1-Penten-4-ol

-

4-Hydroxypent-1-ene

-

Allyl methyl carbinol

-

(±)-4-Penten-2-ol

-

(R)-(-)-4-Penten-2-ol

-

(S)-(+)-4-Penten-2-ol

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of pent-4-en-2-ol is presented in the tables below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1][2][3][4] |

| Molecular Weight | 86.13 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 115-116 °C | [5] |

| Density | 0.837 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.424 | [5] |

| Flash Point | 30 °C | [6] |

| Solubility | Soluble in alcohol. Water solubility is estimated to be 45.26 g/L at 25 °C. |

Table 2: Spectroscopic Data for (R)-(-)-4-Penten-2-ol

| Spectroscopic Data | Value |

| ¹H NMR (200 MHz, CDCl₃) | δ 1.19 (d, J = 6.0 Hz, 3H), 1.97 (br s, 1H), 2.14-2.26 (m, 2H), 3.83-3.84 (m, 1H), 5.10-5.14 (m, 2H), 5.76-5.87 (m, 1H) |

| ¹³C NMR (50 MHz, CDCl₃) | δ 22.7, 43.7, 66.8, 117.9, 134.8 |

| Infrared (CHCl₃) | νₘₐₓ 3409, 3078, 2931, 2975, 1562, 1457, 1432, 1243, 1071, 914 cm⁻¹ |

Experimental Protocols

Synthesis of (R)-(-)-Pent-4-en-2-ol

This protocol describes the asymmetric synthesis of (R)-(-)-pent-4-en-2-ol from acetaldehyde (B116499).

Materials:

-

(-)-Ipc₂B(allyl)borane

-

Acetaldehyde

-

Dry diethyl ether (Et₂O)

-

3 M Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Brine

Procedure:

-

To a stirred solution of (-)-Ipc₂B(allyl)borane (150 mmol) in dry Et₂O (200 mL) at -78 °C, a solution of acetaldehyde (6 g, 136.4 mmol) in dry Et₂O (20 mL) is added.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

3 M NaOH (111 mL, 330 mmol) and 30% H₂O₂ (45 mL) are subsequently added to the reaction mixture.

-

The mixture is then stirred at 25 °C for an additional 2 hours.

-

Upon completion of the reaction (monitored by TLC), the organic layer is separated.

-

The aqueous layer is extracted with Et₂O.

-

The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The residue is purified by distillation (boiling point 115 °C) to yield (R)-(-)-4-penten-2-ol as a colorless liquid.

Purification by Column Chromatography

For small-scale purification or removal of polar impurities, flash column chromatography can be employed.

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Compressed air source

Procedure:

-

A slurry of silica gel in a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) is prepared and packed into a glass column.

-

The crude pent-4-en-2-ol is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

-

The column is eluted with a gradient of increasing polarity (e.g., from 95:5 to 80:20 hexanes:ethyl acetate).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The solvent from the combined pure fractions is removed under reduced pressure.

Analytical Methods

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column: A polar column (e.g., DB-WAX) or a chiral column (e.g., cyclodextrin-based) for enantiomeric separation.

Sample Preparation:

-

Dilute the sample in a volatile solvent such as dichloromethane (B109758) or hexane.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: 40 °C for 1 min, then ramp to 210 °C at 3 °C/min.

-

MS Detector: Scan mode (e.g., m/z 30-250).

Data Analysis:

-

The identity of pent-4-en-2-ol is confirmed by comparing its retention time and mass spectrum with a reference standard or library data.

Sample Preparation:

-

Ensure the sample is free of solvent by drying under high vacuum.

-

For a ¹H NMR spectrum, dissolve approximately 5-10 mg of the purified alcohol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

If solids are present, filter the solution through a pipette with a cotton plug into the NMR tube.

Biological Significance and Applications

While pent-4-en-2-ol does not have extensively reported direct biological activity or involvement in specific signaling pathways, its significance lies in its role as a chiral building block for the synthesis of complex, biologically active molecules. The allylic alcohol moiety is a versatile functional group for various chemical transformations.

(S)-(+)-4-Penten-2-ol is a key intermediate in the synthesis of:

-

(-)-Cladospolide C, an undecenolide.

-

(-)-iso-Cladospolide B1.

-

19-HETE (hydroxyeicosatetraenoic acid), an S-enantiomer of a signaling molecule.

-

Parasorbic acid, a natural lactone.

The general class of allylic alcohols can exhibit biological activity, including potential anticancer properties, and some can be metabolized to toxic aldehydes like acrolein.[7]

Safety and Handling

Hazard Identification:

-

Physical Hazards: Flammable liquid and vapor (H226).

-

Health Hazards: May cause respiratory irritation.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210).

-

Keep container tightly closed (P233).

-

Ground/bond container and receiving equipment (P240).

-

Use explosion-proof electrical/ventilating/lighting equipment (P241).

-

Use only non-sparking tools (P242).

-

Take precautionary measures against static discharge (P243).

-

Wear protective gloves, protective clothing, eye protection, and face protection (P280).

-

If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower (P303+P361+P353).

-

Store in a well-ventilated place. Keep cool (P403+P235).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of pent-4-en-2-ol.

References

- 1. benchchem.com [benchchem.com]

- 2. (S)-4-PENTYN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. fishersci.com [fishersci.com]

- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 7. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Penten-2-OL CAS registry number and molecular formula

An In-depth Technical Guide to 4-Penten-2-ol

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, physical properties, and synthesis.

Chemical Identity and Molecular Structure

This compound, also known as allyl methyl carbinol, is an unsaturated alcohol. Its structure consists of a five-carbon chain with a double bond between the fourth and fifth carbon atoms and a hydroxyl group on the second carbon. The presence of a chiral center at the second carbon atom means that this compound can exist as two different stereoisomers.

The specific enantiomers have their own unique CAS Registry Numbers:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | References |

| Molecular Weight | 86.13 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 115-116 °C | [6] |

| Density | 0.837 g/mL at 25 °C | [6] |

| Refractive Index | 1.424 at 20 °C | |

| Flash Point | 30.00 °C (86.00 °F) | [7] |

| Water Solubility | 4.526 mg/L at 25°C | [4] |

Experimental Protocols

The synthesis of specific enantiomers of this compound is of significant interest in asymmetric synthesis. Below is a detailed experimental protocol for the synthesis of (R)-(-)-4-Penten-2-ol.

Synthesis of (R)-(-)-4-Penten-2-ol[10]

Objective: To synthesize (R)-(-)-4-Penten-2-ol from acetaldehyde (B116499) and (-)-Ipc₂B(allyl)borane.

Materials:

-

(-)-Ipc₂B(allyl)borane (150 mmol)

-

Acetaldehyde (6 g, 136.4 mmol)

-

Dry diethyl ether (Et₂O) (220 mL)

-

3 M Sodium hydroxide (B78521) (NaOH) (111 mL, 330 mmol)

-

30% Hydrogen peroxide (H₂O₂) (45 mL)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Brine solution

Procedure:

-

A solution of (-)-Ipc₂B(allyl)borane (150 mmol) in dry Et₂O (200 mL) is stirred and cooled to -78 °C.

-

A solution of acetaldehyde (6 g, 136.4 mmol) in dry Et₂O (20 mL) is added to the reaction mixture.

-

The mixture is stirred at -78 °C for 1 hour.

-

3 M NaOH (111 mL, 330 mmol) and 30% H₂O₂ (45 mL) are subsequently added.

-

The reaction mixture is then stirred at 25 °C for an additional 2 hours.

-

The organic layer is separated, and the aqueous layer is extracted with Et₂O.

-

The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

-

The solvent is removed, and the residue is distilled (boiling point 115 °C) to yield (R)-(-)-4-penten-2-ol as a colorless liquid.

Expected Yield: 77%[8]

Visualizations

The following diagrams illustrate key processes related to this compound and similar molecules, providing a visual representation of experimental and logical workflows.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. (R)-(-)-4-Penten-2-ol, 95% | Fisher Scientific [fishersci.ca]

- 5. (S)-(+)-4-Penten-2-ol | C5H10O | CID 6994332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 625-31-0 [chemicalbook.com]

- 7. This compound, 625-31-0 [thegoodscentscompany.com]

- 8. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

Physical properties including boiling point and density of 4-Penten-2-OL

A Technical Guide to the Physical Properties of 4-Penten-2-ol

This technical guide provides an in-depth overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes empirical data and outlines the standard experimental protocols for the determination of these properties.

Physical Properties Data

The physical characteristics of this compound are well-documented in chemical literature. The following table summarizes the reported values for its boiling point and density, providing a quick reference for laboratory applications.

| Physical Property | Value | Conditions |

| Boiling Point | 115-116 °C | At standard atmospheric pressure (lit.)[1][2][3][4][5] |

| 116 °C | At standard atmospheric pressure[6] | |

| 115.00-117.00 °C | At standard atmospheric pressure[7] | |

| Density | 0.837 g/mL | at 25 °C (lit.)[1][2][3][4][5][6] |

| Specific Gravity | 0.834-0.838 | at 20 °C[7] |

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] A common and reliable method for determining the boiling point of small quantities of liquid is the capillary tube method.[8][10]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or MelTemp apparatus)[11]

-

Beaker

-

Clamps and stand

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into the small test tube.[9]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[10]

-

Apparatus Setup: The test tube is securely attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample. This assembly is then immersed in a heating bath (e.g., water or oil), making sure the liquid level in the test tube is below the bath's surface.[10]

-

Heating: The bath is heated gently and stirred to ensure uniform temperature distribution.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly escape. Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles emerging from the capillary tube.[8]

-

Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is recorded as the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[8]

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[13][14] For a liquid like this compound, density can be determined with high accuracy using basic laboratory equipment.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (analytical or top-pan)

Procedure:

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance and recorded.[15]

-

Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus to ensure accuracy.[13][15]

-

Mass of Cylinder and Liquid: The graduated cylinder containing the liquid is reweighed, and the combined mass is recorded.[15]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass.[15] The density (ρ) is then calculated using the formula:

-

ρ = mass / volume[13]

-

-

Repeatability: To improve accuracy and precision, the procedure should be repeated multiple times, and the average density should be calculated.[15][16]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. This compound CAS#: 625-31-0 [m.chemicalbook.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. (S)-(+)-4-ペンテン-2-オール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 625-31-0 [chemicalbook.com]

- 5. (R)-(-)-4-Penten-2-ol 95 64584-92-5 [sigmaaldrich.com]

- 6. This compound [stenutz.eu]

- 7. This compound, 625-31-0 [thegoodscentscompany.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 11. phillysim.org [phillysim.org]

- 12. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 13. embibe.com [embibe.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Penten-2-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-penten-2-ol, a versatile chiral building block in organic synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and application in complex synthetic pathways. This document outlines the key spectral features, presents the data in a structured format, and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-5 (a, b) | 5.12 - 5.13 | m | - | 2H |

| H-4 | 5.81 | m | - | 1H |

| H-2 | 3.84 | m | - | 1H |

| H-3 (a, b) | 2.22 | m | - | 2H |

| OH | 1.94 | s (broad) | - | 1H |

| H-1 | 1.20 | d | 6.2 | 3H |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm. Data sourced from public spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-4 | 134.8 |

| C-5 | 117.8 |

| C-2 | 67.2 |

| C-3 | 43.7 |

| C-1 | 23.4 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Data sourced from public spectral databases.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3360 (broad) | O-H | Stretching |

| ~3078 | =C-H | Stretching |

| ~2970, ~2925 | C-H (sp³) | Stretching |

| ~1642 | C=C | Stretching |

| ~1450 | C-H | Bending |

| ~1120 | C-O | Stretching |

| ~995, ~915 | =C-H | Bending (out-of-plane) |

Sample preparation: Neat thin film. Data sourced from public spectral databases.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 86 | ~5 | [M]⁺ (Molecular Ion) |

| 71 | ~20 | [M - CH₃]⁺ |

| 68 | ~30 | [M - H₂O]⁺ |

| 57 | ~40 | [C₄H₉]⁺ |

| 45 | 100 | [C₂H₅O]⁺ |

| 43 | ~80 | [C₃H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.[1]

Interpretation of Spectroscopic Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule.

-

The multiplet at 5.81 ppm is assigned to the vinylic proton at the C-4 position (H-4). Its multiplicity arises from coupling to the adjacent protons on C-3 and C-5.

-

The multiplets between 5.12 and 5.13 ppm correspond to the two terminal vinylic protons at the C-5 position (H-5a and H-5b).

-

The multiplet at 3.84 ppm is attributed to the proton attached to the carbon bearing the hydroxyl group (H-2). This signal is shifted downfield due to the deshielding effect of the electronegative oxygen atom.

-

The multiplet at 2.22 ppm represents the two allylic protons at the C-3 position.

-

A broad singlet at 1.94 ppm is characteristic of the hydroxyl proton (OH). The broadness of this peak is due to chemical exchange.

-

The doublet at 1.20 ppm with a coupling constant of 6.2 Hz corresponds to the three protons of the methyl group at the C-1 position, coupled to the single proton at C-2.[2]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the five distinct carbon environments in this compound.

-

The signal at 134.8 ppm is assigned to the C-4 carbon of the double bond.

-

The peak at 117.8 ppm corresponds to the terminal vinyl carbon, C-5.

-

The carbon attached to the hydroxyl group, C-2, appears at 67.2 ppm .

-

The allylic carbon, C-3, resonates at 43.7 ppm .

-

The methyl carbon, C-1, gives a signal at 23.4 ppm .

IR Spectrum Analysis

The IR spectrum confirms the presence of the key functional groups in this compound.

-

A broad absorption band centered around 3360 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, broadened by hydrogen bonding.[3]

-

The peak at ~3078 cm⁻¹ is indicative of the C-H stretching of the sp² hybridized carbons of the alkene.

-

Absorptions at ~2970 and ~2925 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons.

-

The sharp peak at ~1642 cm⁻¹ corresponds to the C=C stretching vibration of the alkene.

-

The strong bands at ~995 cm⁻¹ and ~915 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the terminal vinyl group.

-

The absorption at ~1120 cm⁻¹ is attributed to the C-O stretching vibration.

Mass Spectrum Analysis

The mass spectrum of this compound, obtained by electron ionization, shows a fragmentation pattern consistent with its structure. The molecular ion peak ([M]⁺) is observed at m/z 86 .[1]

-

The base peak at m/z 45 is attributed to the stable oxonium ion [CH₃CHOH]⁺, formed by cleavage of the C2-C3 bond.

-

A significant peak at m/z 68 corresponds to the loss of a water molecule ([M - H₂O]⁺).

-

The peak at m/z 71 results from the loss of a methyl group ([M - CH₃]⁺).

-

Other prominent fragments are observed at m/z 57, 43, and 41 , corresponding to various alkyl and alkenyl cations.

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3.1.2. ¹H NMR Data Acquisition (400 MHz Spectrometer)

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 1.0 s

-

Acquisition Time (AQ): 4.0 s

-

Spectral Width (SW): 20 ppm

-

Temperature: 298 K

3.1.3. ¹³C NMR Data Acquisition (100 MHz Spectrometer)

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.0 s

-

Spectral Width (SW): 240 ppm

-

Temperature: 298 K

3.1.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or using an automatic phasing routine.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).[4]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

IR Spectroscopy (FTIR-ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a single drop of liquid this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Mass Spectrometry (GC-MS with Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or methanol.

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-200.

-

Visualizations

The following diagrams illustrate the structure and key spectroscopic relationships for this compound, as well as a typical workflow for its analysis.

References

An In-depth Technical Guide to the Enantiomers of 4-Penten-2-ol: (S)-(+)-4-Penten-2-ol and (R)-(-)-4-Penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-4-Penten-2-ol and (R)-(-)-4-Penten-2-ol are chiral unsaturated alcohols that serve as versatile and valuable building blocks in modern organic synthesis. Their importance lies in the stereospecific introduction of a hydroxyl group and a terminal alkene, functionalities that are readily elaborated into more complex molecular architectures. The absolute configuration at the C2 stereocenter makes them indispensable synthons for the enantioselective synthesis of a wide array of natural products, pharmaceuticals, and other biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and resolution of these enantiomers, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of (S)-(+)-4-Penten-2-ol and (R)-(-)-4-Penten-2-ol gives rise to their characteristic optical activity, while their other physical and spectroscopic properties are largely identical. The following tables summarize key quantitative data for these enantiomers.

Table 1: Physical Properties of (S)-(+)-4-Penten-2-ol and (R)-(-)-4-Penten-2-ol

| Property | (S)-(+)-4-Penten-2-ol | (R)-(-)-4-Penten-2-ol | Racemic (±)-4-Penten-2-ol |

| Molecular Formula | C₅H₁₀O | C₅H₁₀O | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol | 86.13 g/mol | 86.13 g/mol |

| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid |

| Boiling Point | 115-116 °C (lit.) | 115-116 °C (lit.) | 115-117 °C |

| Density (25 °C) | 0.837 g/mL (lit.) | 0.837 g/mL (lit.) | 0.834-0.838 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.4240 (lit.) | 1.4240 (lit.) | 1.4220-1.4260 |

| Specific Optical Rotation | [α]²⁰/D +5.0° (c=1 in CHCl₃) | [α]²⁰/D -5.0° (neat) | Not applicable |

Table 2: Spectroscopic Data for 4-Penten-2-ol

| Spectroscopy | Data for Racemic (±)-4-Penten-2-ol |

| ¹H NMR (CDCl₃) | δ 5.88-5.72 (m, 1H), 5.17-5.07 (m, 2H), 3.87-3.77 (m, 1H), 2.30-2.12 (m, 2H), 1.65 (s, 1H), 1.21 (d, J=6.2 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 134.8, 117.9, 66.8, 43.7, 22.7 |

| IR (Neat) | 3350 (br, OH), 3077, 2970, 2925, 1642, 1455, 1375, 1120, 995, 915 cm⁻¹ |

Note: The NMR and IR spectra for the individual enantiomers are identical to the racemic mixture, as these techniques do not differentiate between enantiomers under standard conditions.

Synthesis and Resolution Strategies

The preparation of enantiomerically pure (S)-(+)- and (R)-(-)-4-penten-2-ol can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. The choice of method often depends on the desired enantiomer, available starting materials, and the required level of enantiopurity.

Technical Guide: Safe Handling, Storage, and Use of 4-Penten-2-OL

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for 4-Penten-2-OL (CAS No. 625-31-0). The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure safe utilization of this compound in research and development settings.

Chemical and Physical Properties

This compound is a flammable, colorless liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C5H10O | [1][3] |

| Molecular Weight | 86.13 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [1][5] |

| Boiling Point | 115-117 °C | [2][4][5] |

| Flash Point | 25-30 °C (77-86 °F) - Closed Cup | [2][4][5][6] |

| Density | 0.837 g/mL at 25 °C | [2][4] |

| Refractive Index | 1.422-1.426 at 20 °C | [4][5] |

| Solubility | Soluble in water | [3] |

Hazard Identification and Classification

This compound is classified as a flammable liquid.[2][6][7] Adherence to safety warnings is crucial to prevent accidents.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids, Category 3 | GHS02 | Warning | H226: Flammable liquid and vapor |

Primary Hazards:

-

Flammability: Vapors may form explosive mixtures with air.[7] Keep away from heat, sparks, open flames, and hot surfaces.[2][6][7]

-

Potential for Peroxide Formation: As an unsaturated alcohol, this compound may form explosive peroxides upon prolonged exposure to air and light. This risk increases with storage time and upon concentration (e.g., distillation).

-

Health Hazards: May be irritating to the skin and eyes.[3] Inhalation of high concentrations of vapor may cause dizziness, headache, and nausea.[2]

Safe Handling Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.[4][8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex).[3]

-

Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[2]

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][6]

-

Ensure that eyewash stations and safety showers are readily accessible.[2]

General Handling Practices

-

Avoid contact with skin and eyes.[6]

-

Do not breathe vapors or mists.[6]

-

Keep away from sources of ignition. Use non-sparking tools.[2][6]

-

Ground and bond containers when transferring material to prevent static discharge.[2][6]

Storage Guidelines

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

-

Storage Location: Store in a dry, cool, and well-ventilated place.[2][6][9]

-

Incompatible Materials: Store away from strong oxidizing agents.[2]

-

Temperature: Do not store above 23°C (73.4°F).[3] For long-term storage, it is recommended to keep it in a cool and dark place, below 15°C.[9]

Experimental Protocols

Methodology for Flash Point Determination (Closed Cup Method)

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The Pensky-Martens closed cup method (ASTM D93) is a common procedure for this determination.[6]

Objective: To determine the closed-cup flash point of this compound.

Apparatus:

-

Pensky-Martens closed cup tester

-

Thermometer

-

Heating source

-

Stirrer

Procedure:

-

Pour the test liquid into the cup up to the marked level.

-

Place the cup in the holder and secure the lid, which is fitted with a thermometer and a stirrer.

-

Begin heating the liquid at a controlled rate of approximately 1°C per minute while continuously stirring at 250 rpm.

-

At regular temperature intervals (e.g., every 2°C), introduce an ignition source (a small flame of 3.2–4.8 mm) into the vapor space for 0.5 seconds.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.

-

If a flash occurs at an unexpectedly low temperature, cool the sample to at least 18°C below the observed temperature and repeat the test.

Protocol for Peroxide Testing in Unsaturated Alcohols

Due to the risk of peroxide formation, it is crucial to test this compound for peroxides, especially before distillation or if the container has been opened and stored for an extended period.

Objective: To detect the presence of peroxides in a sample of this compound.

Method 1: Commercial Peroxide Test Strips

This is a rapid and convenient method for qualitative and semi-quantitative analysis.

Materials:

-

Commercial peroxide test strips suitable for organic solvents.

-

Deionized water.

Procedure:

-

Dip the test strip into the this compound sample, ensuring the reaction zone is fully immersed.

-

Allow the solvent to evaporate completely from the strip. For less volatile solvents, you can gently wick away excess with a lint-free wipe.

-

Dip the strip into deionized water for the time specified by the manufacturer (typically a few seconds).

-

After the recommended time (e.g., 15 seconds), compare the color of the reaction zone to the color scale provided with the test strips to determine the peroxide concentration.

-

If the test is positive, the solvent should not be distilled and should be disposed of or treated to remove peroxides.

Method 2: Iodine Detection Method

This is a classic chemical test for the presence of peroxides.

Materials:

-

Test tube

-

Acetic acid

-

5% Potassium iodide (KI) solution

Procedure:

-

In a test tube, mix 1-3 mL of the this compound sample with an equal volume of acetic acid.

-

Add a few drops of a 5% potassium iodide solution.

-

Shake the test tube.

-

The appearance of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention.[2]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][6] Water spray may be used to cool closed containers.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures

-

Small Spills (<1 Liter):

-

Large Spills (>1 Liter):

Disposal Guidelines

This compound and its contaminated materials should be disposed of as hazardous waste.

-

Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[3]

-

The container should be clearly labeled as "Flammable Liquid Waste" and list all components.

-

Store the waste container in a designated satellite accumulation area, such as a flammable storage cabinet, away from incompatible materials.[3]

-

Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[3]

-

Do not dispose of this compound down the drain.[2]

Logical Workflow and Diagrams

The following diagram illustrates the safe handling workflow for this compound from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. collectandrecycle.com [collectandrecycle.com]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

- 5. oil-tester.com [oil-tester.com]

- 6. Flash point - Wikipedia [en.wikipedia.org]

- 7. scimed.co.uk [scimed.co.uk]

- 8. store.astm.org [store.astm.org]

- 9. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

A Technical Guide to 4-Penten-2-OL: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Penten-2-ol, a versatile chiral building block with significant applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document details its commercial availability from various suppliers, provides insights into its synthesis, and explores its utility in drug development, supported by experimental protocols and pathway visualizations.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers in both its racemic and enantiomerically pure forms. The cost can vary significantly based on the chirality, purity, and quantity ordered. Below is a summary of major suppliers and their offerings.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound, (R)-(-)-4-Penten-2-ol, (S)-(+)-4-Penten-2-ol | 625-31-0, 64584-92-5, 55563-79-6 | ≥95% to 99% | 1 g, 5 g, 25 g |

| TCI America | This compound | 625-31-0 | >99.0% (GC) | 5 g, 25 g |

| Thermo Scientific Chemicals | (+/-)-4-Penten-2-ol, 98%; this compound, 96% | 625-31-0 | 96% to 98% | 1 g, 5 g, 25 g |

| Obiter Research | (R)-(-)-4-Penten-2-ol | 64584-92-5 | >98% | 10 g, 25 g |

| BOC Sciences | pent-4-en-2-ol | 625-31-0 | 95% | Research and bulk quantities |

| ChemicalBook | This compound | 625-31-0 | - | Inquire for pricing |

Note: Pricing is subject to change and is best obtained by direct inquiry to the suppliers, especially for bulk quantities. For instance, one supplier lists a price of US $3600.00 / Kg.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C5H10O[1] |

| Molecular Weight | 86.13 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 115-116 °C (lit.)[1] |

| Density | 0.837 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.424 (lit.) |

| Flash Point | 30 °C (closed cup) |

| CAS Number | 625-31-0[1] |

Synthesis of Chiral this compound

The asymmetric synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development.[2][3] Enantiomerically pure forms of this compound are crucial starting materials for the synthesis of complex chiral molecules.

Asymmetric Synthesis of (R)-(-)-4-Penten-2-ol

A common method for the asymmetric synthesis of (R)-(-)-4-Penten-2-ol involves the reaction of acetaldehyde (B116499) with a chiral allylborane reagent.

Experimental Protocol:

Materials:

-

(-)-B-Methoxydiisopinocampheylborane

-

Allylmagnesium bromide

-

Acetaldehyde

-

Anhydrous diethyl ether

-

Sodium hydroxide (B78521) (3 M solution)

-

Hydrogen peroxide (30% solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

Preparation of the Chiral Allylborane Reagent: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (-)-B-Methoxydiisopinocampheylborane in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of allylmagnesium bromide in diethyl ether. Stir the mixture at -78 °C for 30 minutes.

-

Reaction with Acetaldehyde: Add freshly distilled acetaldehyde to the reaction mixture at -78 °C. Stir the resulting mixture at this temperature for 3 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of 3 M sodium hydroxide solution, followed by the careful addition of 30% hydrogen peroxide at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by distillation to yield (R)-(-)-4-Penten-2-ol.

Caption: Asymmetric synthesis of (R)-(-)-4-Penten-2-ol.

Applications in Drug Development and Total Synthesis

Chiral alcohols like this compound are valuable building blocks in the synthesis of a wide range of bioactive molecules, including natural products and pharmaceuticals.[4][5] The presence of both a stereocenter and a terminal alkene allows for a variety of stereoselective transformations.

Role as a Chiral Building Block

The "chiral pool" is a collection of readily available, inexpensive, and enantiomerically pure natural compounds that serve as starting materials for complex syntheses. While this compound itself is not a natural product, its straightforward asymmetric synthesis places it firmly within the toolbox of chiral building blocks used by synthetic chemists. Its utility lies in its ability to introduce a specific stereochemistry that can be carried through a synthetic sequence.

Application in the Synthesis of Prostaglandins

Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis has been a significant area of research in organic chemistry. Chiral synthons are essential for the stereocontrolled synthesis of these complex molecules. While a direct synthesis of a specific prostaglandin (B15479496) starting from this compound is not readily found in the literature, its structural motifs are relevant to key intermediates. For instance, the allylic alcohol functionality is a precursor to epoxides, which are versatile intermediates in prostaglandin synthesis.

Sharpless Asymmetric Epoxidation of this compound

A key reaction that highlights the utility of this compound is the Sharpless asymmetric epoxidation. This reaction allows for the highly enantioselective conversion of the alkene to an epoxide, generating two new adjacent stereocenters. The resulting epoxy alcohol is a valuable intermediate for the synthesis of various complex molecules.

Experimental Protocol: Sharpless Asymmetric Epoxidation

Materials:

-

This compound

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

-

(+)-Diethyl L-tartrate ((+)-DET) or (-)-Diisopropyl D-tartrate ((-)-DIPT)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

-

Powdered 4Å molecular sieves

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add powdered 4Å molecular sieves.

-

Catalyst Formation: Add anhydrous dichloromethane and cool the flask to -20 °C. To the stirred suspension, add titanium(IV) isopropoxide followed by the chiral tartrate ester ((+)-DET for one epoxide enantiomer, (-)-DIPT for the other). Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

-

Reaction: Add this compound to the catalyst mixture. Then, add the solution of tert-butyl hydroperoxide dropwise while maintaining the temperature at -20 °C.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide. Allow the mixture to warm to room temperature and stir for at least one hour. Filter the mixture through Celite to remove the titanium salts.

-

Purification: Extract the filtrate with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting epoxy alcohol by flash column chromatography.

Caption: Sharpless asymmetric epoxidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is directly involved in specific signaling pathways or possesses significant intrinsic biological activity. Its primary role in a biological context is as a synthetic precursor to bioactive molecules. The final products synthesized from this building block may then go on to interact with various biological targets and signaling cascades.

Conclusion

This compound is a readily available and valuable chiral building block for researchers and professionals in drug development. Its utility is primarily demonstrated through its incorporation into the asymmetric synthesis of complex molecules, where it provides a key stereocenter and a versatile alkene handle for further functionalization. The Sharpless asymmetric epoxidation of this compound is a prime example of its application in generating highly functionalized, enantiomerically enriched intermediates that are crucial for the synthesis of pharmaceuticals and other bioactive compounds. While not directly implicated in biological pathways, its role as a foundational element in the synthesis of molecules that are biologically active is of significant importance.

References

- 1. This compound | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-戊烯-2-醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 625-31-0 [thegoodscentscompany.com]

- 4. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 5. dalalinstitute.com [dalalinstitute.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-4-Penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-4-penten-2-ol from the prochiral ketone, 4-penten-2-one (B1216878). Two primary methodologies are presented: Catalytic Asymmetric Hydrogenation and Biocatalytic Reduction. These methods are selected for their high potential for enantioselectivity and yield, making them suitable for applications in pharmaceutical and fine chemical synthesis where chiral alcohols are crucial building blocks.

Catalytic Asymmetric Hydrogenation: Noyori-type Reduction

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones to chiral alcohols using a ruthenium catalyst complexed with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The use of the (S)-BINAP ligand directs the hydrogenation to stereoselectively produce the (S)-alcohol. This method is known for its high efficiency and excellent enantioselectivity under relatively mild conditions.

Logical Relationship: Catalytic Cycle of Noyori Asymmetric Hydrogenation

Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.

Experimental Protocol: Asymmetric Hydrogenation of 4-Penten-2-one

This protocol is adapted from established procedures for the asymmetric hydrogenation of prochiral ketones using Ru-BINAP catalysts.

Materials:

-

4-Penten-2-one (reagent grade, distilled)

-

[RuCl₂( (S)-BINAP )]₂·NEt₃ (or a similar (S)-BINAP-Ru(II) precatalyst)

-

Methanol (B129727) (anhydrous, degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature control

-

Standard laboratory glassware (Schlenk flasks, syringes, etc.)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a Schlenk flask with the [RuCl₂( (S)-BINAP )]₂·NEt₃ precatalyst (e.g., 0.01 mol% relative to the substrate).

-

Reaction Setup: In a separate Schlenk flask, dissolve 4-penten-2-one (1 equivalent) in anhydrous, degassed methanol to a concentration of approximately 1 M.

-

Transfer the substrate solution to the flask containing the catalyst under an inert atmosphere.

-

Carefully transfer the reaction mixture to a high-pressure autoclave.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Commence stirring and heat the reaction to the desired temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by GC or TLC.

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure (S)-4-penten-2-ol.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.

Data Presentation: Catalytic Asymmetric Hydrogenation

| Catalyst | Substrate Analog | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | e.e. (%) |

| Ru(OAc)₂((S)-BINAP) | Geraniol | Methanol | 100 | 20 | >95 | 96-98 |

| [RuCl₂((S)-BINAP)]₂·NEt₃ | β-Keto Esters | Methanol | 4-100 | 23-100 | >95 | >98 |

| RuCl₂((S)-BINAP) | Aromatic Ketones | Methanol | 50 | 30 | >90 | >95 |

Biocatalytic Reduction using Saccharomyces cerevisiae

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), offers a green and cost-effective alternative for the asymmetric reduction of prochiral ketones. The enzymes within the yeast, primarily alcohol dehydrogenases, can stereoselectively reduce the carbonyl group to a chiral alcohol. For many simple ketones, baker's yeast provides the (S)-enantiomer with high enantiomeric excess.

Experimental Workflow: Biocatalytic Reduction

Caption: General workflow for the biocatalytic reduction of a ketone using yeast.

Experimental Protocol: Bioreduction of 4-Penten-2-one with S. cerevisiae

Materials:

-

4-Penten-2-one

-

Saccharomyces cerevisiae (active dry baker's yeast)

-

Glucose (or sucrose)

-

Yeast extract

-

Peptone

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

Procedure:

-

Yeast Culture Preparation: Prepare a yeast culture medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% glucose in distilled water). Inoculate with S. cerevisiae and grow overnight in a shaking incubator at 30 °C.

-

Bioreduction: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in a phosphate buffer (pH 7.0) containing glucose (e.g., 2-5% w/v) as a cofactor regeneration source.

-

Add 4-penten-2-one to the yeast suspension (e.g., to a final concentration of 10-50 mM). The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol (B145695) to aid dispersion.

-

Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) for 24-72 hours.

-

Monitor the progress of the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.

-

Work-up: After the reaction is complete, remove the yeast cells by centrifugation.

-

Saturate the supernatant with NaCl and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (S)-4-penten-2-ol can be purified by distillation or column chromatography.

-

Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.

Data Presentation: Biocatalytic Reduction

The following table presents representative data for the bioreduction of analogous ketones using Saccharomyces cerevisiae. The yield and enantioselectivity for 4-penten-2-one are expected to be high, but may require optimization of reaction conditions such as pH, temperature, and substrate concentration.

| Biocatalyst | Substrate Analog | Co-substrate | pH | Temp (°C) | Yield (%) | e.e. (%) |

| Saccharomyces cerevisiae | Acetophenone | Glucose | 7.0 | 30 | 70-90 | >99 (S) |

| Saccharomyces cerevisiae | Ethyl acetoacetate | Sucrose | 6.5 | 30 | >80 | >95 (S) |

| Saccharomyces cerevisiae | 1-Phenyl-1,2-propanedione | Glucose | 7.0 | 30 | >90 | >99 (S) |

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental setups and desired outcomes. All procedures should be carried out by trained personnel in a suitably equipped laboratory, following all relevant safety precautions. The quantitative data presented for analogous substrates is for illustrative purposes to indicate the potential efficacy of these methods.

Application Note: Enantioselective Synthesis of (R)-4-Penten-2-ol using Noyori Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (R)-4-Penten-2-ol via the asymmetric hydrogenation of 4-penten-2-one (B1216878). This method utilizes a chiral Ruthenium-BINAP catalyst, a hallmark of Noyori's pioneering work in asymmetric catalysis. The protocol is designed to achieve high yield and excellent enantiomeric excess, furnishing the chiral alcohol, a valuable building block in pharmaceutical and fine chemical synthesis. This document includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis. Chiral alcohols, such as (R)-4-Penten-2-ol, are critical intermediates in the development of complex molecules, including active pharmaceutical ingredients (APIs). The Nobel Prize-winning work of Ryoji Noyori on asymmetric hydrogenation introduced highly efficient and selective ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These catalysts have demonstrated broad applicability and are capable of producing chiral alcohols with exceptional levels of enantiopurity.[1][2]

The Noyori asymmetric hydrogenation allows for the enantioselective reduction of ketones using molecular hydrogen in the presence of catalytic amounts of BINAP-Ru(II) complexes.[3] The reaction is characterized by its high chemoselectivity, enabling the reduction of a ketone in the presence of other reducible functional groups like an olefin.[3] This application note details a representative protocol for the asymmetric hydrogenation of 4-penten-2-one to yield (R)-4-Penten-2-ol, a key chiral synthon.

Reaction Scheme

The enantioselective hydrogenation of 4-penten-2-one to (R)-4-Penten-2-ol is depicted below:

Figure 1: Enantioselective hydrogenation of 4-penten-2-one to (R)-4-Penten-2-ol using a chiral Ru-BINAP catalyst.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the enantioselective synthesis of (R)-4-Penten-2-ol based on analogous asymmetric hydrogenations of prochiral ketones using Noyori-type catalysts.

| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Penten-2-one | RuCl₂[(R)-BINAP] | Methanol | 30 | 30 | 24 | >99 | 98 (S) |

Note: The data presented is based on the asymmetric hydrogenation of acetophenone, a structurally similar substrate, as a representative example.[4] The enantiomeric excess (ee) will depend on the specific enantiomer of the BINAP ligand used; (R)-BINAP will yield (R)-4-Penten-2-ol.

Experimental Protocol

This protocol outlines the general procedure for the enantioselective hydrogenation of 4-penten-2-one.

Materials:

-

4-Penten-2-one (substrate)

-

RuCl₂[(R)-BINAP] (catalyst)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Schlenk flask

-

Glass liner for autoclave/Parr reactor

-

Autoclave or Parr reactor with stirring capabilities

-

Standard laboratory glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Substrate Solution:

-

In a Schlenk flask under an inert atmosphere, prepare a solution of 4-penten-2-one in degassed methanol. The typical substrate concentration is 1 M.

-

-

Catalyst Loading:

-

In a glovebox or under a stream of inert gas, add the RuCl₂[(R)-BINAP] catalyst to a glass liner suitable for the autoclave. A typical catalyst loading (S/C ratio) is 100:1.

-

-

Reaction Setup:

-

Transfer the substrate solution to the glass liner containing the catalyst using a cannula.

-

Place the sealed glass liner inside the autoclave or Parr reactor.

-

Seal the reactor according to the manufacturer's instructions.

-

-

Hydrogenation:

-

Reaction Monitoring and Work-up:

-

Maintain the reaction under constant pressure and temperature for the specified duration (e.g., 24 hours).[4]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Open the reactor and remove the glass liner.

-

The reaction mixture can be analyzed directly by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.

-

To isolate the product, concentrate the reaction mixture under reduced pressure to remove the methanol. The residue can then be purified by distillation or column chromatography.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the enantioselective synthesis of (R)-4-Penten-2-ol.

A schematic overview of the experimental workflow.

Catalytic Cycle

The simplified catalytic cycle for the Noyori asymmetric hydrogenation of a ketone is presented below.

A simplified representation of the Noyori catalytic cycle.

Safety Precautions

-

This reaction involves the use of high-pressure hydrogen gas and should be conducted in a well-ventilated fume hood using appropriate safety equipment.

-

The autoclave or Parr reactor should be operated by trained personnel and regularly inspected.

-

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should be followed at all times.

Conclusion

The enantioselective synthesis of (R)-4-Penten-2-ol using Noyori catalysts provides an efficient and highly selective method for the production of this valuable chiral intermediate. The protocol described in this application note, based on established procedures for similar substrates, offers a reliable starting point for researchers in academia and industry. The high enantioselectivity and yield achievable with this methodology underscore its importance in the synthesis of complex, high-value molecules.

References

Application Note: Lipase-Catalyzed Kinetic Resolution of Racemic 4-Penten-2-ol

**Abstract

This application note provides a detailed protocol for the kinetic resolution of racemic 4-penten-2-ol via lipase-catalyzed enantioselective acylation. The protocol focuses on the use of commercially available lipases and vinyl acetate (B1210297) as the acyl donor. This method allows for the separation of the two enantiomers of this compound, which are valuable chiral building blocks in organic synthesis. The presented data, based on a structurally related secondary alcohol, serves as a strong starting point for the optimization of this specific transformation.

**Introduction

Chiral secondary alcohols, such as the enantiomers of this compound, are important intermediates in the pharmaceutical and fine chemical industries. Enzymatic kinetic resolution using lipases has emerged as a powerful and environmentally friendly method for obtaining enantiomerically pure alcohols. Lipases are highly selective, operate under mild reaction conditions, and can be used in organic solvents. This application note details a general procedure for the kinetic resolution of racemic this compound by acylation, preferentially acylating one enantiomer and leaving the other unreacted. The choice of lipase (B570770), solvent, and acyl donor is critical for achieving high enantioselectivity and conversion.

Principle of the Method

The kinetic resolution of racemic this compound is achieved through the enantioselective acylation of one of the alcohol's enantiomers by a lipase in the presence of an acyl donor. The lipase, acting as a chiral catalyst, preferentially catalyzes the esterification of one enantiomer, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration. The two can then be separated by standard chromatographic techniques. The use of an irreversible acyl donor like vinyl acetate is often preferred as it drives the reaction forward.

Experimental Protocol

Materials and Reagents

-

Racemic this compound

-

Lipases (e.g., Candida antarctica Lipase B (CAL-B), Lipase from Pseudomonas cepacia (Lipase PS), Porcine Pancreas Lipase (PPL))

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., Hexane, Toluene, Methyl tert-butyl ether (MTBE))

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Equipment

-

Magnetic stirrer with hotplate

-

Reaction vials or round-bottom flasks

-

Standard laboratory glassware

-

Rotary evaporator

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column for enantiomeric excess determination.

Procedure

-

Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 mmol, 86.13 mg).

-

Dissolve the substrate in 5 mL of anhydrous organic solvent (e.g., hexane).

-

Add the selected lipase (e.g., 50 mg of Lipase PS).

-

Add vinyl acetate (2.0 mmol, 172.16 mg, 2.0 equivalents).

-